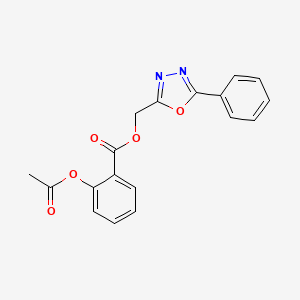![molecular formula C21H24N2O4 B4398980 ethyl 4-[4-(benzyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4398980.png)
ethyl 4-[4-(benzyloxy)benzoyl]-1-piperazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-[4-(benzyloxy)benzoyl]-1-piperazinecarboxylate is a compound that has been widely used in scientific research due to its unique properties. This compound is also known as Boc-Pip and has a molecular formula of C26H28N2O4. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.
Mécanisme D'action
The mechanism of action of Boc-Pip is not well understood. However, it is believed that Boc-Pip acts as a prodrug, which is converted into its active form in the body. The active form of Boc-Pip is believed to inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects
Boc-Pip has been shown to have various biochemical and physiological effects. It has been shown to exhibit antitumor activity in vitro and in vivo. Boc-Pip has also been shown to exhibit antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In addition, Boc-Pip has been shown to exhibit antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Boc-Pip in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds and as a protecting group for amines in peptide synthesis. However, Boc-Pip has some limitations as well. It is sensitive to acidic conditions and can be hydrolyzed under acidic conditions.
Orientations Futures
There are several future directions for the use of Boc-Pip in scientific research. One direction is the synthesis of novel compounds with enhanced biological activity. Another direction is the development of new synthetic methods for the preparation of Boc-Pip and its derivatives. Furthermore, the investigation of the mechanism of action of Boc-Pip and its derivatives is an area of future research.
Applications De Recherche Scientifique
Boc-Pip has been widely used in scientific research as a building block for the synthesis of various compounds. It is also used as a protecting group for amines in peptide synthesis. Boc-Pip has been used in the synthesis of biologically active compounds such as antitumor agents, antiviral agents, and antibacterial agents.
Propriétés
IUPAC Name |
ethyl 4-(4-phenylmethoxybenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-26-21(25)23-14-12-22(13-15-23)20(24)18-8-10-19(11-9-18)27-16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAFAIPGBIKDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-hydroxyethyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4398906.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4398921.png)

![methyl 5-methyl-7-[4-(methylthio)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4398941.png)
![4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4398949.png)
![4-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4398954.png)

![3-{[(3-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398971.png)



![N-[2-(4-acetyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4398996.png)
